molecular formula C19H16Cl2O2 B14519050 3,4-Bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid CAS No. 62544-01-8

3,4-Bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14519050
CAS No.: 62544-01-8
M. Wt: 347.2 g/mol
InChI Key: RSKNCFROVSVWCX-UHFFFAOYSA-N
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Description

3,4-Bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a cyclohexene ring, which also bears a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,4-Bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3,4-Bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the 4-chlorophenyl groups may enhance its binding affinity to specific targets, leading to various biological effects. Pathways involved in its action can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylcyclohex-3-ene-1-carboxylic acid
  • 3,4-Diphenylcyclohex-3-ene-1-carboxylic acid
  • 3,4-Bis(4-fluorophenyl)cyclohex-3-ene-1-carboxylic acid

Uniqueness

3,4-Bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of two 4-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The chlorinated phenyl rings may enhance its stability and binding properties, making it a valuable compound for various applications.

Properties

CAS No.

62544-01-8

Molecular Formula

C19H16Cl2O2

Molecular Weight

347.2 g/mol

IUPAC Name

3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H16Cl2O2/c20-15-6-1-12(2-7-15)17-10-5-14(19(22)23)11-18(17)13-3-8-16(21)9-4-13/h1-4,6-9,14H,5,10-11H2,(H,22,23)

InChI Key

RSKNCFROVSVWCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1C(=O)O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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